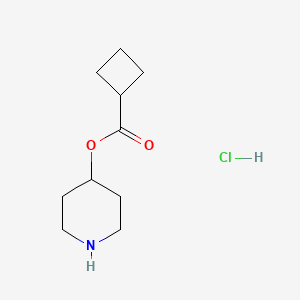
3-(2,6-Difluor-4-methoxyphenyl)propansäure
Übersicht
Beschreibung
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-(2,6-Difluor-4-methoxyphenyl)propansäure
Synthese von Boronsäurederivaten: This compound ist ein Vorläufer bei der Synthese von Boronsäurederivaten. Diese Derivate sind entscheidend für Suzuki-Kupplungsreaktionen, eine weit verbreitete Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie .
Aromatische C−F-Hydroxylierungsreaktionen: Die Verbindung kann zur Herstellung von Liganden wie N4Py 2Ar2 verwendet werden, die dann zur Synthese von Eisenkomplexen verwendet werden. Diese Komplexe werden in aromatischen C−F-Hydroxylierungsreaktionen eingesetzt, einem Prozess, der für die Einführung von Hydroxylgruppen in aromatische Ringe wichtig ist .
Kupfer-katalysierte Trifluormethylthiolierung: Sie dient als Substrat bei der kupfer-katalysierten Trifluormethylthiolierung von Boronsäuren. Diese Reaktion ist bedeutsam für die Einführung von Trifluormethylthiolgruppen in Moleküle, was ihre chemischen und biologischen Eigenschaften verändern kann .
Synthese von Antithrombotika: Diese Säure ist auch an der Herstellung von Thioxylopyranosiden beteiligt, die als potente Antithrombotika identifiziert wurden. Die Synthese dieser Medikamente ist entscheidend für die Entwicklung neuer Behandlungen für Thrombosen .
Ligandenpräparation für Metallkomplexe: Die Verbindung ist entscheidend für die Herstellung von Liganden für Metallkomplexe, die in verschiedenen katalytischen und organischen Syntheseanwendungen verwendet werden. Diese Liganden können die Reaktivität und Selektivität von metallkatalysierten Reaktionen verbessern .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,6-difluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJVIDYBEXLDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)
![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)



![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)
![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

